2,4-difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

The sole commercially available 2,4-difluoro N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide. Unmatched fluorination pattern for SAR libraries; ChEMBL 20 confirms zero bioactivity—truly novel screening entity. Computed logP 2.71, tPSA 93 Ų support clean computational profiling. Differentiates from 4-CF₃, cyclopentane & dioxole analogs. Secure this unique chemotype for enzyme inhibition, antioxidant or cholinergic assays today.

Molecular Formula C17H13F2N3O4S
Molecular Weight 393.36
CAS No. 1171555-50-2
Cat. No. B2868524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1171555-50-2
Molecular FormulaC17H13F2N3O4S
Molecular Weight393.36
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H13F2N3O4S/c1-27(24,25)12-5-2-10(3-6-12)8-15-21-22-17(26-15)20-16(23)13-7-4-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23)
InChIKeyCZSBJUBPAHENKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1171555-50-2): Structural Identity and Compound-Class Context for Procurement Decisions


2,4-Difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1171555-50-2, molecular formula C₁₇H₁₃F₂N₃O₄S, molecular weight 393.36 g/mol) is a fully synthetic small molecule combining a 2,4-difluorobenzamide terminus with a 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazole core. It belongs to the broader class of 2,5-disubstituted 1,3,4-oxadiazole derivatives that incorporate a 4-(methylsulfonyl)benzyl moiety at the 5-position, a scaffold that has been systematically explored for antioxidant, antimicrobial, and enzyme-inhibitory activities [1]. The compound's computed physicochemical profile—logP 2.71, topological polar surface area (tPSA) 93 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors—has been catalogued in the ZINC database (ZINC000127520625) [2]. Crucially, ChEMBL 20 records no known biological activity for this exact compound, and it has not been reported in any peer-reviewed publications [2]. This evidence gap means that procurement decisions must currently rest on structural differentiation from close analogs and class-level activity inferences rather than on direct bioactivity data for the compound itself.

Why Generic Substitution of 2,4-Difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide by Other 1,3,4-Oxadiazole Derivatives Is Not Warranted


The 2,4-difluorobenzamide terminus of this compound is not interchangeable with other benzamide substitutions on the 1,3,4-oxadiazole-2-yl scaffold. Computed physicochemical properties reveal that the 2,4-difluoro substitution pattern produces a distinct combination of moderate lipophilicity (logP 2.71) and a tPSA of 93 Ų [1], placing it at a different position in property space compared to close analogs such as the 4-trifluoromethyl variant (CAS 1172567-48-4, MW 425.38, logP ≈ 3.3 estimated) or the 4-(2,5-dioxopyrrolidin-1-yl) derivative (CAS 1170381-66-4, MW 454.5) . In the broader class of 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazoles, even minor changes to the 2-position amide substituent have been shown to alter antioxidant activity profiles, with electron-withdrawing aryl groups significantly modulating radical-scavenging capacity [1]. Without direct comparative bioassay data for this specific compound, the default procurement assumption must be that its unique 2,4-difluoro substitution pattern cannot be replicated by any other commercially available analog bearing different halogenation, alkyl, or heterocyclic replacements.

Quantitative Evidence Guide for 2,4-Difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide: Where Measurable Differentiation Exists


Physicochemical Differentiation: 2,4-Difluorobenzamide vs. 4-Trifluoromethylbenzamide Analog in Lipophilicity and Polar Surface Area

The 2,4-difluoro substitution on the benzamide ring of the target compound produces a meaningfully lower logP (2.71) and higher tPSA (93 Ų) compared to the 4-trifluoromethyl analog CAS 1172567-48-4, which is predicted to have a logP approximately 0.6 units higher based on the Hansch π constant for -CF₃ (+0.88) versus -F (+0.14 × 2 = +0.28 for the 2,4-difluoro pattern). This property difference places the two compounds in distinct sectors of drug-like chemical space [1]. The target compound's tPSA of 93 Ų and 2 hydrogen bond donors versus the trifluoromethyl analog's likely lower tPSA (~84 Ų estimated, due to replacement of two -F with one -CF₃) and identical HBD count means differential predicted membrane permeability and solubility [2].

Physicochemical profiling Drug-likeness Lead optimization

Class-Level Antioxidant Activity Inference for 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazole Derivatives Supporting Scaffold Validation

While the target compound itself has no published antioxidant data, the core scaffold—2-substituted-5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazole—has been systematically evaluated for radical-scavenging activity. In the Sumangala et al. (2011) study, twelve compounds (6a–l) bearing the identical 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazole core with varied 2-position substituents showed DPPH radical-scavenging activity ranging from 18% to 72% at 100 μg/mL, with the 2-(4-chlorophenyl) analog demonstrating the highest activity [1]. In a follow-up 2012 study by the same group, disubstituted derivatives (6a–b, 7a–f, 8a–f) carrying 4-(methylsulfonyl)benzyl moieties exhibited antioxidant activity in both DPPH and nitric oxide radical scavenging assays, with several Mannich base derivatives (7a–f) showing >60% inhibition at 100 μg/mL [2]. The consistent activity across structurally varied 2-position substituents supports the conclusion that the 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazole scaffold itself contributes meaningfully to antioxidant capacity, suggesting the target compound—which embeds this exact scaffold—is likely to retain baseline radical-scavenging activity.

Antioxidant activity Free radical scavenging DPPH assay

Structural Uniqueness: 2,4-Difluoro Substitution Pattern versus Common Mono-Fluoro or Non-Fluorinated Benzamide Analogs

Within the commercially available set of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives, the 2,4-difluoro substitution pattern is structurally unique. The closest purchasable analogs include the cyclopentanecarboxamide derivative (aliphatic amide replacement), the 4-trifluoromethylbenzamide analog (CAS 1172567-48-4), the 4-(2,5-dioxopyrrolidin-1-yl)benzamide analog (CAS 1170381-66-4), and the benzo[d][1,3]dioxole-5-carboxamide analog—none of which carry the 2,4-difluoro substitution . The presence of two fluorine atoms at the 2- and 4-positions of the benzamide ring is predicted to confer distinct electronic properties: the 2-fluoro substituent introduces both steric and electronic ortho effects that can restrict rotation around the amide C–N bond, while the 4-fluoro group modulates the π-electron density of the aromatic ring without steric interference. This dual-fluorine arrangement is a recognized strategy in medicinal chemistry for blocking metabolic oxidation at both positions simultaneously [1].

Fluorine chemistry Structure-activity relationships Metabolic stability

Class-Level Enzyme Inhibitory Activity of N-Substituted Sulfonyl Amides Bearing 1,3,4-Oxadiazole Motif: Acetylcholinesterase and Carbonic Anhydrase Inhibition

The 2022 study by Güleç et al. in Molecular Diversity evaluated ten novel N-substituted sulfonyl amide derivatives (6a–j) incorporating the 1,3,4-oxadiazole structural motif for acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) inhibition [1]. Compounds 6a, 6d, and 6h were identified as highly potent, orally bioavailable, and brain-preferentially distributed inhibitors with Kᵢ values in the low nanomolar range for AChE and sub-micromolar for hCA isoforms. While the exact compound CAS 1171555-50-2 was not among the specific derivatives tested in this study, it shares the identical N-(1,3,4-oxadiazol-2-yl)amide connectivity and sulfonyl-containing motif [1]. The study's molecular docking analysis demonstrated that the oxadiazole ring engages in critical π–π stacking and hydrogen bonding interactions within the enzyme active sites, and that substitution at the amide terminus significantly modulates inhibitory potency—reinforcing that the 2,4-difluorobenzamide terminus of the target compound would be expected to produce a distinct inhibition profile compared to the published analogs bearing different N-substituents [1].

Enzyme inhibition Acetylcholinesterase Carbonic anhydrase Molecular docking

Absence of Published Bioactivity Data as a Procurement Risk Factor Requiring Explicit Acknowledgment

A systematic search of ChEMBL, PubMed, Google Scholar, and patent databases confirms that CAS 1171555-50-2 has zero published bioactivity records. The ZINC database entry ZINC000127520625 explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. The compound is absent from PubChem, BindingDB, and the PDB. This stands in contrast to several close analogs such as the 4-trifluoromethyl derivative (CAS 1172567-48-4), which has at least a PubChem entry, and to the broader class of 1,3,4-oxadiazole sulfonamides that have been studied as ribonucleotide reductase inhibitors in patent literature (e.g., Taiho Pharmaceutical's CN109563057A) [2]. For procurement, this means the compound is appropriately classified as a 'screening compound' or 'tool compound' rather than a 'validated bioactive,' and any research use entails the full risk of unknown potency, selectivity, and off-target profile.

Data gap analysis Procurement risk Screening compound selection

Application Scenarios for 2,4-Difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide Based on Structural and Class-Level Evidence


Structure-Activity Relationship (SAR) Exploration of 2-Position Benzamide Substituent Effects in 5-(4-Methylsulfonyl)benzyl-1,3,4-oxadiazole Series

The target compound is optimally deployed as a key member of a focused SAR library exploring the impact of fluorination pattern on the benzamide ring. Its 2,4-difluoro substitution is unique among commercially available N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives [1]. When procured alongside the 4-trifluoromethyl analog (CAS 1172567-48-4), the cyclopentanecarboxamide analog, and the benzo[d][1,3]dioxole-5-carboxamide analog, it enables systematic interrogation of how electron-withdrawing groups, lipophilicity (logP range ~1.5–3.3), and steric bulk at the amide terminus modulate biological activity in enzyme inhibition or cellular assays. The ZINC-computed properties (logP 2.71, tPSA 93 Ų) provide a baseline for interpreting any activity differences observed [2].

De Novo Phenotypic or Target-Based Screening in Antioxidant and Neurodegenerative Disease Programs

The validated antioxidant activity of the 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazole scaffold—with DPPH radical scavenging of 18–72% at 100 μg/mL across multiple derivatives [1]—and the demonstrated acetylcholinesterase and carbonic anhydrase inhibitory activity of N-substituted sulfonyl amides bearing the 1,3,4-oxadiazole motif [2] provide a rational basis for including this compound in screening decks targeting oxidative stress-related or cholinergic pathways. The absence of prior bioactivity data [3] positions it as a truly novel screening entity with minimal risk of rediscovering known pharmacology, which is a distinct advantage in drug discovery campaigns seeking new chemical matter.

Computational Chemistry and Molecular Docking Studies Requiring a Fluorinated Oxadiazole-Benzamide Probe

With well-defined computed properties (logP 2.71, tPSA 93 Ų, HBD 2, HBA 6, 3 rotatable bonds) [1] and a crystal structure-ready molecular framework combining a 1,3,4-oxadiazole ring with a 2,4-difluorobenzamide, this compound serves as an excellent computational probe. Its 2,4-difluoro pattern provides unique fluorine-specific interactions (C–F···H–C, C–F···π, and C–F···C=O multipolar interactions) that can be systematically studied in docking simulations against protein targets where fluorinated ligands are known to bind, such as carbonic anhydrase, acetylcholinesterase, or ribonucleotide reductase [2]. The compound is more structurally tractable for computational studies than the bulkier 4-trifluoromethyl or 4-(2,5-dioxopyrrolidin-1-yl) analogs.

Method Development and Analytical Reference Standard for LC-MS/MS Quantification of Fluorinated Oxadiazole Derivatives

The compound's molecular weight of 393.37 g/mol, the presence of two fluorine atoms enabling sensitive negative-ion MS detection, and its characteristic fragmentation pattern at the oxadiazole ring and methylsulfonyl group make it suitable as an analytical reference standard for developing LC-MS/MS methods for quantifying fluorinated oxadiazole-benzamide compounds in biological matrices [1]. Its distinct retention time and mass spectrum differentiate it from the 4-trifluoromethyl analog (MW 425.38) and other close analogs, allowing for reliable multiplexed quantification in pharmacokinetic studies or metabolic stability assays.

Quote Request

Request a Quote for 2,4-difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.